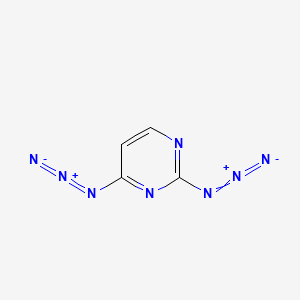
2,4-Diazidopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diazidopyrimidine is a chemical compound with the molecular formula C₄H₂N₈ and a molecular weight of 162.1123 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The azido groups at positions 2 and 4 make this compound highly reactive and useful in various chemical applications.
準備方法
The synthesis of 2,4-Diazidopyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
化学反応の分析
2,4-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
科学的研究の応用
2,4-Diazidopyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo cycloaddition reactions.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
作用機序
The mechanism of action of 2,4-Diazidopyrimidine largely depends on its reactivity and the nature of the azido groups. The azido groups can undergo cycloaddition reactions with alkynes or other dipolarophiles to form stable triazole rings . This reactivity is exploited in various applications, including click chemistry and bioconjugation.
類似化合物との比較
2,4-Diazidopyrimidine can be compared with other azido-substituted pyrimidines, such as 2-azidopyrimidine and 4-azidopyrimidine. These compounds share similar reactivity due to the presence of azido groups but differ in their substitution patterns and resulting chemical properties . For example, 2-azidopyrimidine has an azido group at position 2, while 4-azidopyrimidine has it at position 4. These differences can influence their reactivity and applications in chemical synthesis and material science .
特性
CAS番号 |
81686-10-4 |
|---|---|
分子式 |
C4H2N8 |
分子量 |
162.11 g/mol |
IUPAC名 |
2,4-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H |
InChIキー |
MIMQLFWRQOEHKW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















